![molecular formula C20H18FNO5S B10809013 N-[(4-Fluorophenyl)methyl]-5-[(4-methoxybenzenesulfonyl)methyl]furan-2-carboxamide](/img/structure/B10809013.png)
N-[(4-Fluorophenyl)methyl]-5-[(4-methoxybenzenesulfonyl)methyl]furan-2-carboxamide
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Overview
Description
WAY-331819 is a chemical compound with the molecular formula C15H17N3O2S2 and a molecular weight of 335.4 g/mol It is known for its unique structure, which includes a benzothieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-331819 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor to form the benzothieno[2,3-d]pyrimidine ring system.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as allyl and oxo groups to the core structure. These modifications are achieved through various organic reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of WAY-331819 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
WAY-331819 can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Preliminary studies suggest that WAY-331819 may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of WAY-331819 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
WAY-100635: Another compound with a similar benzothieno[2,3-d]pyrimidine core, known for its use as a serotonin receptor antagonist.
WAY-267464: A compound with similar functional groups, studied for its potential in treating neurological disorders.
Uniqueness
WAY-331819 is unique due to its specific combination of functional groups and its ability to interact with a distinct set of molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-[(4-Fluorophenyl)methyl]-5-[(4-methoxybenzenesulfonyl)methyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, which is known for its bioactivity, along with a fluorophenyl and methoxybenzenesulfonyl moiety that may contribute to its pharmacological properties. The molecular formula is C18H20FNO4S, indicating the presence of functional groups that can interact with biological targets.
Research into the mechanisms of action for this compound suggests that it may act through multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Modulation : The presence of the fluorophenyl group suggests possible interactions with various receptors, including those involved in pain and inflammation signaling.
- Antioxidant Activity : The furan ring could contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability Assays : Experiments using various cancer cell lines showed that this compound can induce apoptosis at micromolar concentrations, suggesting potential anticancer properties.
- Inflammation Models : Inflammatory cytokine production was significantly reduced in macrophage cultures treated with the compound, indicating its potential as an anti-inflammatory agent.
Study Type | Cell Line/Model | Concentration (µM) | Effect Observed |
---|---|---|---|
Cell Viability | HeLa (cervical cancer) | 10 | 50% reduction in viability |
Inflammation | RAW 264.7 (macrophages) | 5 | 40% reduction in TNF-α production |
Apoptosis Induction | MCF-7 (breast cancer) | 15 | Increased caspase activity |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Arthritis Treatment :
- A study involving a rat model of arthritis demonstrated that treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to control groups.
-
Cancer Therapeutics :
- Another case study focused on the effects of this compound on tumor growth in xenograft models. Results indicated a marked decrease in tumor size and improved survival rates among treated animals.
Properties
Molecular Formula |
C20H18FNO5S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-[(4-methoxyphenyl)sulfonylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18FNO5S/c1-26-16-6-9-18(10-7-16)28(24,25)13-17-8-11-19(27-17)20(23)22-12-14-2-4-15(21)5-3-14/h2-11H,12-13H2,1H3,(H,22,23) |
InChI Key |
XZLNIGJGWWADEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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